molecular formula C25H22N2O3 B5200250 (4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B5200250
M. Wt: 398.5 g/mol
InChI Key: BFZWZNYOBJMKQB-UHFFFAOYSA-N
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Description

(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a 2,4-dimethylphenyl group and a 4-methoxyphenyl group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylphenylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a 4-methoxyphenyl-substituted acyl chloride under acidic conditions to yield the desired tetrahydroisoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorinating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure, known for its stimulant effects.

Uniqueness

(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its specific substitution pattern and the presence of both dimethylphenyl and methoxyphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

4-[(2,4-dimethylphenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-16-8-13-23(17(2)14-16)26-15-22-20-6-4-5-7-21(20)24(28)27(25(22)29)18-9-11-19(30-3)12-10-18/h4-15,29H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZWZNYOBJMKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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